2-(3-Piperidinyl)ethyl propyl ether hydrochloride
Description
2-(3-Piperidinyl)ethyl propyl ether hydrochloride is a piperidine-derived compound characterized by an ethyl propyl ether linkage attached to the 3-position of the piperidine ring, with a hydrochloride salt formation. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and biological activity, particularly in targeting neurotransmitter receptors and enzymes . The hydrochloride salt enhances solubility and stability, a common strategy for improving bioavailability in drug development .
Properties
IUPAC Name |
3-(2-propoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-7-12-8-5-10-4-3-6-11-9-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKPXGKIVNTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The primary synthetic route for this compound involves the reaction of 2-(3-pyridyl)ethanol with appropriate reagents to form the ether linkage, followed by conversion to the hydrochloride salt for stability and handling. The key steps are:
- Starting Material: 2-(3-pyridyl)ethanol, a hydroxyl-containing heterocyclic compound.
- Ether Formation: The hydroxyl group is alkylated with a propyl group to form the propyl ether.
- Salt Formation: The free base is converted to the hydrochloride salt by reaction with hydrochloric acid.
This process is typically conducted under controlled temperature and solvent conditions to optimize yield and purity.
Detailed Synthetic Procedure
A representative laboratory-scale synthesis involves:
-
- React 2-(3-pyridyl)ethanol with a propyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
- Solvent: Anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Room temperature to moderate heating (25–60°C).
- Reaction Time: Several hours (typically 4–12 hours) with stirring.
-
- The reaction mixture is quenched with water, and the organic layer is separated.
- The product is purified by extraction and recrystallization or chromatography.
-
- The purified ether is treated with hydrochloric acid gas or an aqueous HCl solution.
- The salt precipitates and is collected by filtration.
- Drying under vacuum yields the hydrochloride salt.
Industrial Production Considerations
In industrial settings, the synthesis is scaled up using automated reactors with stringent quality control protocols:
- Reactor Type: Continuous stirred-tank reactors or batch reactors with precise temperature and mixing control.
- Catalysts and Reagents: Use of catalytic bases and high-purity reagents to minimize impurities.
- Process Optimization: Reaction parameters such as molar ratios, temperature, and solvent choice are optimized to maximize yield and reduce byproducts.
- Safety Measures: Due to irritant nature and handling of HCl, closed systems and proper ventilation are employed.
Reaction Mechanisms and Chemical Transformations
Ether Formation Mechanism
The alkylation of the hydroxyl group proceeds via nucleophilic substitution (S_N2 mechanism):
- The alkoxide ion (generated by deprotonation of the hydroxyl group) attacks the electrophilic carbon of the propyl halide.
- This results in the displacement of the halide ion and formation of the propyl ether linkage.
Salt Formation
The free base reacts with hydrochloric acid to form the hydrochloride salt via protonation of the nitrogen atom in the piperidine ring, enhancing solubility and stability.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | 2-(3-pyridyl)ethanol + propyl halide + base | 25–60 | 4–12 | 70–85 | Solvent: DMF or THF |
| Purification | Extraction, recrystallization/chromatography | Ambient | - | - | Removes impurities |
| Hydrochloride salt formation | Ether + HCl (gas or aqueous) | 0–25 | 1–3 | 90–95 | Precipitation and drying |
Chemical Reactions Analysis
Types of Reactions
2-(3-Piperidinyl)ethyl propyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
2-(3-Piperidinyl)ethyl propyl ether hydrochloride is primarily investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. It is hypothesized to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anxiolytic Effects : Research has shown potential anxiolytic properties, which could be beneficial in treating anxiety disorders. Animal studies have demonstrated reduced anxiety-like behaviors in tests such as the elevated plus maze.
Antimicrobial Properties
The compound has been tested for antimicrobial activity against various pathogens:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential use as an antibacterial agent, especially in formulations targeting resistant bacterial strains.
Anticancer Research
This compound has shown promise in anticancer applications. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Breast Cancer Cell Lines :
- MDA-MB-231: IC50 = 1.60 µM
- MDA-MB-468: IC50 = 0.44 µM
These results indicate significant antiproliferative effects, warranting further investigation into its mechanism of action and potential as a lead compound for new cancer therapies.
Antitumor Activity Study
A focused library screening of piperidine derivatives, including this compound, revealed substantial inhibition of cell proliferation in vitro across multiple cancer cell lines. This study underscores the need for further exploration into the compound's mechanism of action and its therapeutic viability.
Enzyme Interaction Studies
Investigations into the interaction with Glycogen Synthase Kinase 3 (GSK3) indicated selective inhibition by this compound. This interaction is particularly relevant for conditions like cancer and neurodegenerative diseases, suggesting potential therapeutic applications in these areas.
Mechanism of Action
The mechanism of action of 2-(3-Piperidinyl)ethyl propyl ether hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to target proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Piperidine/Ether Linkages
a) Thiazolidinone Derivatives (e.g., Compound 31 from )
- Structure: 2-(2,4-Difluorophenyl)-3-(3-(dimethylamino)propyl)thiazolidin-4-one hydrochloride.
- Key Differences: Replaces the ethyl propyl ether group with a thiazolidinone ring and dimethylaminopropyl chain.
- Synthesis : Purified via HCl precipitation in ethyl acetate/diethyl ether, yielding 82% purity and 99.8% HPLC purity .
- Applications : Likely targets enzymes or receptors requiring hydrophobic and cationic motifs, though specific targets are unmentioned.
b) Tamsulosin Hydrochloride ()
- Structure: 5-[(2R)-2-[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide hydrochloride.
- Key Differences: Contains a sulfonamide group and ethoxyphenoxyethyl chain instead of a simple ether.
- Solubility: Sparingly soluble in water, methanol; insoluble in ether.
- Pharmacology: Selective α1-adrenoreceptor antagonist used for benign prostatic hyperplasia .
c) Piperidinecarboxylic Acid Esters ()
Functional Analogues with Hydrochloride Salts and Basic Moieties
a) Quinoline Carboxamides ()
- Examples: SzR-105: N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (MW 309.79). C16H20ClN3O2: N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (MW 321.80).
- Key Differences: Quinoline core with carboxamide and tertiary amine side chains.
- Applications: Potential CNS or antimicrobial agents, though exact targets are unspecified .
b) SR95103 ()
- Structure: 2-(Carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride.
- Key Differences : Pyridazinium ring with carboxylate and phenyl groups; acts as a GABAA receptor antagonist.
- Synthesis: Recrystallized in ethanol with HCl, achieving 72% yield .
Discussion of Key Findings
- Synthetic Challenges : HCl salt formation is a common purification step (e.g., Compound 31, SR95103), but yield and purity vary based on substituents .
- Pharmacological Gaps : Unlike well-characterized drugs like tamsulosin or pethidine, 2-(3-piperidinyl)ethyl propyl ether HCl lacks explicit activity data, highlighting a need for receptor-binding or enzyme inhibition studies.
Biological Activity
Overview
2-(3-Piperidinyl)ethyl propyl ether hydrochloride (CAS No. 946727-29-3) is a synthetic compound notable for its applications in medicinal chemistry and biological research. Its structure, characterized by a piperidine moiety, suggests potential interactions with various biological targets, making it a subject of interest in pharmacological studies.
- Molecular Formula : C10H22ClNO
- Molecular Weight : 207.74 g/mol
Preparation Methods
The synthesis of this compound typically involves the reaction of 2-(3-pyridyl)ethanol with acetone, leading to the formation of the corresponding ether compound. In industrial settings, automated reactors are employed to ensure consistency and quality control during production .
The biological activity of this compound is primarily attributed to its role as a ligand that modulates protein interactions. It binds to specific molecular targets, influencing various biochemical pathways. This interaction can lead to therapeutic effects in conditions like neurodegenerative diseases and cancer .
Pharmacological Applications
- Neuropharmacology : The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease. Studies show that derivatives containing piperidine moieties exhibit significant inhibition against AChE and butyrylcholinesterase (BuChE), suggesting potential use in cognitive enhancement therapies .
- Cancer Therapy : Recent research indicates that piperidine derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects. The incorporation of piperidine into drug designs has shown improved binding affinity to target proteins, enhancing anticancer activity .
- Proteomics Research : The compound is utilized as a tool in proteomics to study protein interactions and functions, highlighting its versatility in biological research .
Inhibition Studies
A study evaluating various piperidine derivatives found that compounds similar to this compound demonstrated selective inhibition against cholinesterase enzymes, with some derivatives showing up to 15-fold better inhibition compared to standard drugs like donepezil .
Cytotoxicity Assays
In vitro assays using murine fibroblast cell lines (NIH3T3) revealed that certain concentrations of the compound did not exhibit significant toxicity, indicating its potential for safe therapeutic applications .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 2-(3-Piperidinyl)ethyl propyl ether hydrochloride, and what critical reaction conditions must be controlled to optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification between 3-piperidinylethanol and propyl halide, followed by hydrochloride salt formation. Key parameters include:
- Temperature control (e.g., 0–5°C during HCl addition to prevent decomposition) .
- Solvent selection (e.g., anhydrous THF or dichloromethane to avoid hydrolysis) .
- Stoichiometric ratios (excess propyl halide to drive the reaction to completion) .
Post-synthesis, vacuum distillation or recrystallization (using ethanol/water mixtures) improves purity.
Q. How can researchers validate the purity of this compound using chromatographic methods?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm for amine detection). System suitability parameters include:
- Resolution (>2.0 between the compound and impurities) .
- Theoretical plates (>2000 to ensure column efficiency) .
- Tailing factor (<2.0 for symmetric peaks) .
Validate using a reference standard (if available) or spiked impurities (e.g., unreacted piperidine derivatives) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .
- Spill management : Neutralize with sodium bicarbonate and collect using non-reactive absorbents (e.g., vermiculite) .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be quantified using chiral HPLC?
- Methodological Answer :
- Column selection : Use chiral stationary phases (e.g., Chiralpak AD-H or OD-H) with polar organic mobile phases (e.g., hexane/isopropanol with 0.1% diethylamine) .
- Detection : Monitor at 254 nm for aromatic or heterocyclic moieties .
- Validation : Spike racemic mixtures to establish resolution (>1.5) and linearity (R² >0.99 over 0.1–120% of target concentration) .
Q. What strategies mitigate receptor binding promiscuity in piperidine-derived compounds during pharmacological studies?
- Methodological Answer :
- Structural analogs : Introduce bulky substituents (e.g., tert-butyl groups) on the piperidine ring to reduce off-target binding to adrenoceptors or serotonin receptors .
- Pharmacophore modeling : Use software like Schrödinger to predict interactions with α1A-adrenoceptors and optimize steric/electronic properties .
- Functional assays : Validate selectivity via calcium flux assays or cAMP inhibition in transfected HEK293 cells .
Q. Which forced degradation studies are critical for stability profiling of this compound?
- Methodological Answer : Conduct under ICH Q1A guidelines:
- Oxidative stress : Expose to 3% H₂O₂ at 40°C for 24 hours; analyze via LC-MS for N-oxide derivatives .
- Thermal degradation : Heat at 80°C for 72 hours; monitor for piperidine ring cleavage using FTIR or NMR .
- Photolysis : Use a UV chamber (ICH Option 2) to detect photodegradants; quantify via HPLC-DAD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
